molecular formula C25H25Cl2N5O B611986 MK-2206 dihydrochloride CAS No. 1032350-13-2

MK-2206 dihydrochloride

Cat. No. B611986
M. Wt: 409.48483
InChI Key: AVWUIYMDWOYEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-2206 dihydrochloride is a potent and selective allosteric inhibitor of Akt1, Akt2, and Akt3 . It requires the Pleckstrin homology domain for its activity . It has been reported to inhibit the proliferation of cancer cell lines when used synergistically with cytotoxic agents .


Molecular Structure Analysis

The molecular formula of MK-2206 dihydrochloride is C25H21N5O.2HCl . The InChI Key is HWUHTJIKQZZBRA-UHFFFAOYSA-N . The molecular weight is 480.39 .


Chemical Reactions Analysis

MK-2206 dihydrochloride inhibits auto-phosphorylation of both Akt T308 and S473 . It also prevents Akt-mediated phosphorylation of downstream signaling molecules, including TSC2, PRAS40, and ribosomal S6 proteins .

Scientific Research Applications

  • Cancer Treatment - Solid Tumors : MK-2206, a potent pan-AKT inhibitor, was investigated in patients with advanced cancers. It was administered in two schedules: every other day and weekly, showing significant AKT pathway blockade in both schedules. The study concluded that MK-2206 is safe and results in significant AKT pathway blockade, providing a basis for its use in phase II monotherapy and combination studies in cancer treatment (Yap et al., 2014).

  • Phase I Study in Advanced Solid Tumors : Another study focused on the safety, maximum-tolerated dose, pharmacokinetics, and pharmacodynamics of MK-2206. The study reported skin rash, nausea, hyperglycemia, and diarrhea as common drug-related toxicities, and concluded that MK-2206 effectively blocks AKT signaling and demonstrates potential for clinical benefit when combined with other therapeutic strategies (Yap et al., 2011).

  • Enhancing Antitumor Efficacy with Chemotherapeutic Agents : A study evaluated MK-2206 in combination with various anticancer agents like erlotinib and lapatinib. MK-2206 showed synergistic responses and enhanced tumor inhibitory activities, suggesting its potential as a treatment method in combination with other anticancer therapeutics (Hirai et al., 2010).

  • Cancer Cell Sensitization : Research indicated that MK-2206, combined with salinomycin, can sensitize cancer cells by reducing both phosphorylated and total Akt levels, suggesting a potential therapeutic method for cancer patients (Choi et al., 2014).

  • Biomarkers in Breast Cancer : MK-2206's effect on breast cancer was explored, with findings suggesting that cell lines with PTEN or PIK3CA mutations are more sensitive to it. The study provided a strategy for patient enrichment in clinical trials (Sangai et al., 2012).

  • Pharmacokinetic Study in Japanese Patients : This study evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of MK-2206 in Japanese patients with advanced solid tumors. It concluded that MK-2206 has an acceptable safety profile in this patient population and warrants further investigation (Doi et al., 2015).

Safety And Hazards

MK-2206 dihydrochloride may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

MK-2206 dihydrochloride has been investigated for its potential in treating various types of cancer . It has been suggested that MK-2206 dihydrochloride should be tested in clinical trials as a potential treatment for COVID-19 . Furthermore, MK-2206 dihydrochloride has been shown to alleviate renal fibrosis by suppressing the Akt/mTOR signaling pathway .

properties

IUPAC Name

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O.2ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUHTJIKQZZBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-2206 dihydrochloride

CAS RN

1032350-13-2
Record name MK-2206 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032350132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-2206 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q34I3E28IO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
M Chen, Y Yu, T Mi, Q Guo, B Xiang, X Tian, L Jin… - Cells, 2022 - mdpi.com
… From the day of surgery, the MK-2206 mice were administered the corresponding dose (120 mg/kg) of MK-2206 (MK-2206 dihydrochloride, MCE, NJ, USA) by oral gavage on alternate …
Number of citations: 2 www.mdpi.com
J Jin, Y Zhao, W Guo, B Wang, Y Wang, X Liu, C Xu - Cytotechnology, 2019 - Springer
… MK-2206 dihydrochloride, a selective phosphorylation inhibitor of Akt, significantly decreased MCF-7 cell viability under exposure to thiocoraline compared to the control. However, it …
Number of citations: 5 link.springer.com
J Guan, Y Zhou, F Mao, Y Lin, S Shen… - Oncology …, 2018 - spandidos-publications.com
… The p‑Akt inhibitor (MK 2206 dihydrochloride, 2.5 nM) increased the effects of microRNA‑320a on … the p-Akt inhibitor (MK 2206 dihydrochloride, 2.5 nM) was added into the cells for 48 h. …
Number of citations: 7 www.spandidos-publications.com
B Ye, D He, J Hu, S Yang, X Gao, M Cui, Z Li… - International …, 2023 - Elsevier
Accumulating research has indicated that inordinate activation of microglia releases inflammatory cytokines, damages neurons, and causes neuroinflammation, which eventually could …
Number of citations: 4 www.sciencedirect.com
Y Yuan, X Liu, H Miao, B Huang, Z Liu, J Chen… - International journal of …, 2019 - Elsevier
… treated with MK-2206 dihydrochloride (an inhibitor of AKT) and Wortmannin (an inhibitor of PI3K), respectively (Fig. 3E). The findings revealed that both MK-2206 dihydrochloride and …
Number of citations: 21 www.sciencedirect.com
H Shen, Y Sun, S Zhang, J Jiang, X Dong, Y Jia… - … et Biophysica Acta (BBA …, 2014 - Elsevier
… A549 cells were pretreated with p38 inhibitor (10 μM SB203580), PI3 kinase inhibitor (10 μM Ly294002), or Akt inhibitor (10 μM MK-2206 dihydrochloride) for 30 min and then incubated …
Number of citations: 77 www.sciencedirect.com
E Kits - stratech.co.uk
Selleck Chemicals is one of the worlds leading suppliers of high-performance inhibitors and reference compounds for non-clinical research fields focusing on signaling pathways such …
Number of citations: 0 www.stratech.co.uk
ML Duan, XM Du - Indian Journal of Pharmaceutical …, 2022 - search.ebscohost.com
… The 8 nM MK-2206 dihydrochloride (MK-2206) and 6.1 nM ravoxertinib were used as specific p-AKT and p-ERK inhibitor respectively. Based on the wound healing assay, transfection …
Number of citations: 0 search.ebscohost.com
CK Youn, ER Jo, JH Sim, SI Cho - International journal of pediatric …, 2017 - Elsevier
… The influence of PSE on the effects of cisplatin were also examined in the presence of MK-2206 dihydrochloride (Santa Cruz Biotechnology, CA, USA), as phosphorylated Akt (P-Akt) …
Number of citations: 23 www.sciencedirect.com
S Yang, X Fei, Y Lu, B Xu, Y Ma… - Experimental and …, 2019 - spandidos-publications.com
… 5A-C, Akt inhibitor (2 nM MK 2206 dihydrochloride) significantly suppressed the protein expression levels of p-Akt and p-mTOR in miR-214-upregulated DN cells compared with miR-…
Number of citations: 39 www.spandidos-publications.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.